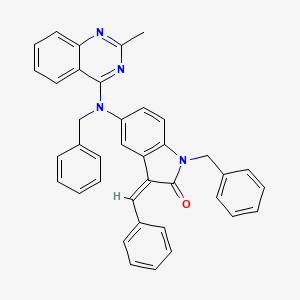
PI3K|A-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K|A-IN-21 is a small-molecule inhibitor targeting the phosphatidylinositol-3-kinase (PI3K) family, specifically designed to inhibit the activity of PI3K enzymes. These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. Aberrant activation of the PI3K pathway is often associated with cancer progression, making PI3K inhibitors like this compound valuable in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous flow chemistry can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
PI3K|A-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in various chemical reactions.
Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cellular processes such as proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers characterized by aberrant PI3K activation. It is also used in preclinical studies to evaluate its efficacy and safety profiles.
Industry: Utilized in the development of new drugs targeting the PI3K pathway, contributing to the advancement of targeted cancer therapies
Mechanism of Action
PI3K|A-IN-21 exerts its effects by selectively binding to the ATP-binding site of PI3K enzymes, thereby inhibiting their kinase activity. This inhibition disrupts the downstream signaling pathways, such as the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway, which are crucial for cell growth and survival. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Several other PI3K inhibitors share similarities with PI3K|A-IN-21, including:
Idelalisib: A PI3K delta-specific inhibitor used in the treatment of certain B cell malignancies.
Copanlisib: A pan-class I PI3K inhibitor approved for the treatment of relapsed follicular lymphoma.
Alpelisib: A PI3K alpha-specific inhibitor used in combination with fulvestrant for the treatment of advanced breast cancer
Uniqueness
This compound is unique due to its high selectivity and potency against specific PI3K isoforms, which can result in fewer off-target effects and improved therapeutic outcomes. Its distinct chemical structure and binding affinity contribute to its effectiveness in inhibiting the PI3K pathway, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C38H30N4O |
|---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
(3Z)-1-benzyl-3-benzylidene-5-[benzyl-(2-methylquinazolin-4-yl)amino]indol-2-one |
InChI |
InChI=1S/C38H30N4O/c1-27-39-35-20-12-11-19-32(35)37(40-27)41(25-29-15-7-3-8-16-29)31-21-22-36-33(24-31)34(23-28-13-5-2-6-14-28)38(43)42(36)26-30-17-9-4-10-18-30/h2-24H,25-26H2,1H3/b34-23- |
InChI Key |
HLTSFFSAAHZUED-XSVYLIDLSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(CC3=CC=CC=C3)C4=CC\5=C(C=C4)N(C(=O)/C5=C\C6=CC=CC=C6)CC7=CC=CC=C7 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(CC3=CC=CC=C3)C4=CC5=C(C=C4)N(C(=O)C5=CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



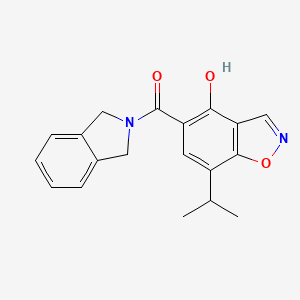
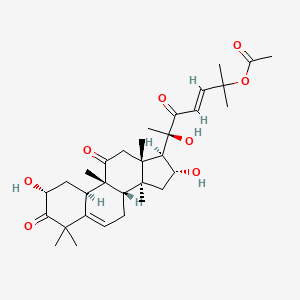
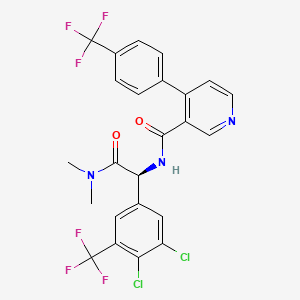
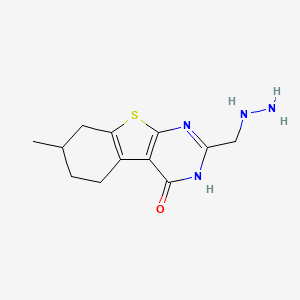
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)

![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
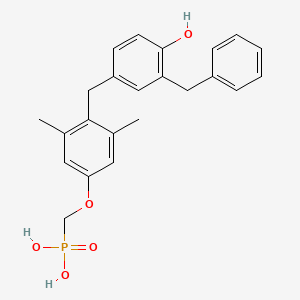
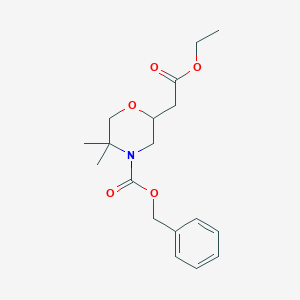
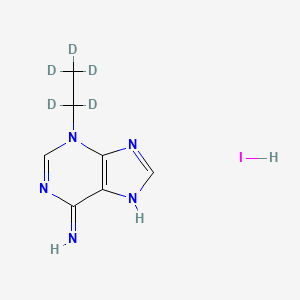
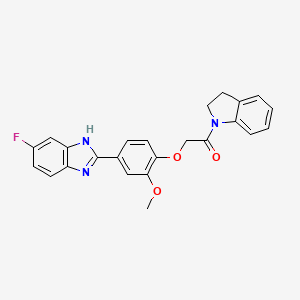

![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
